
1,3-Dichloro-2-fluoromethyl-4,5,6-trifluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-2-fluoromethyl-4,5,6-trifluorobenzene: is a halogenated aromatic compound with the molecular formula C7H2Cl2F4 and a molecular weight of 232.99 g/mol . This compound is characterized by the presence of multiple halogen atoms, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-fluoromethyl-4,5,6-trifluorobenzene typically involves the fluorination of a chlorinated benzene derivative. One common method involves the use of pentachlorobenzonitrile and alkali metal fluoride as raw materials. The reaction is catalyzed by N,N,N-hexa-substituted guanidine and carried out in an organic solvent . The process includes the following steps:
Fluorination Reaction: Pentachlorobenzonitrile is fluorinated in the presence of alkali metal fluoride and a guanidine catalyst.
Hydrolysis: The resulting product undergoes hydrolysis under alkaline conditions using sodium hydroxide.
Decarboxylation: The hydrolyzed product is then decarboxylated to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, with simplified steps and reduced reaction times to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dichloro-2-fluoromethyl-4,5,6-trifluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield hydroxylated derivatives, while oxidation can produce carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
1,3-Dichloro-2-fluoromethyl-4,5,6-trifluorobenzene has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dichloro-2-fluoromethyl-4,5,6-trifluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple halogen atoms enhances its binding affinity to these targets, leading to various biochemical effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-1,3,5-trifluorobenzene: Similar in structure but differs in the position of the fluoromethyl group.
1,3-Dichloro-4-fluoromethyl-2,5,6-trifluorobenzene: Another isomer with a different arrangement of halogen atoms.
Uniqueness
1,3-Dichloro-2-fluoromethyl-4,5,6-trifluorobenzene is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H2Cl2F4 |
|---|---|
Peso molecular |
232.99 g/mol |
Nombre IUPAC |
1,5-dichloro-2,3,4-trifluoro-6-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H2Cl2F4/c8-3-2(1-10)4(9)6(12)7(13)5(3)11/h1H2 |
Clave InChI |
VYIFKKAUDMXBGY-UHFFFAOYSA-N |
SMILES canónico |
C(C1=C(C(=C(C(=C1Cl)F)F)F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


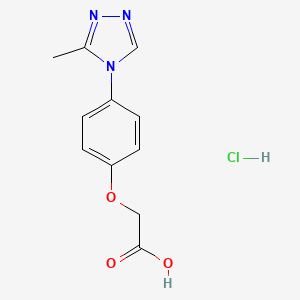
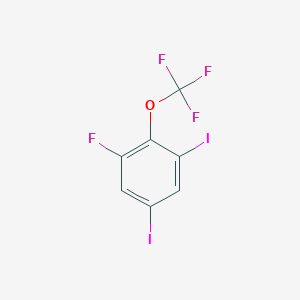

![Methyl 1-(6-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate](/img/structure/B14057925.png)
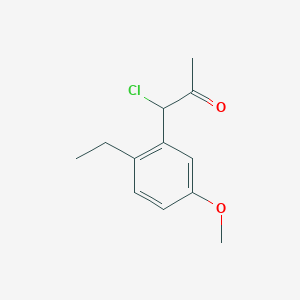

![[3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile](/img/structure/B14057949.png)
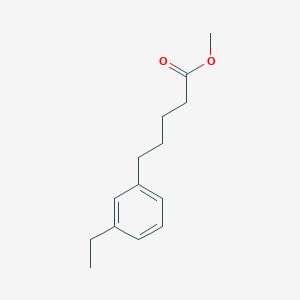

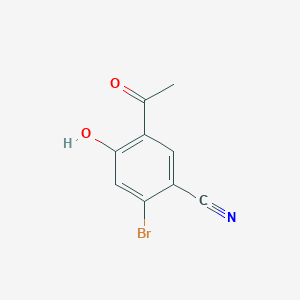
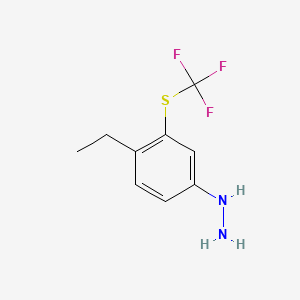

![2-(3-Oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid;oxalic acid](/img/structure/B14057991.png)

